Penilloic Acids of Nafcillin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Penilloic acids of nafcillin are degradation products derived from the antibiotic nafcillin, a member of the penicillin family. These compounds are formed through the hydrolytic opening of the beta-lactam ring in nafcillin, resulting in the formation of penilloic acids. Nafcillin is a beta-lactamase-resistant penicillin used to treat infections caused by penicillinase-producing staphylococci .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Penilloic acids of nafcillin can be synthesized by the hydrolytic opening of the beta-lactam ring in nafcillin. This process involves the use of mild reduced pressure (vacuum) in the presence of an inorganic acid, either in water or in a mixture of water and a water-miscible organic solvent. This method allows for the isolation of penilloic acid derivatives in high yields without further purification .

Industrial Production Methods: The industrial production of penilloic acids involves the degradation of penicillin derivatives. The highly strained beta-lactam ring and its amide bond break open in the presence of acid, giving rise to penilloic acid, penicillamine, and penilloaldehyde through unstable intermediates such as penillic acid, penicilloic acid, and penicillenic acid .

Analyse Des Réactions Chimiques

Types of Reactions: Penilloic acids undergo various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of the beta-lactam ring is a key reaction that leads to the formation of penilloic acids .

Common Reagents and Conditions:

Hydrolysis: Involves the use of water or hydroxide ions to break the beta-lactam ring.

Oxidation: Can be carried out using oxidizing agents such as hydrogen peroxide.

Substitution: Involves the replacement of functional groups in the penilloic acid structure.

Major Products Formed: The major products formed from these reactions include penilloic acid, penicillamine, and penilloaldehyde .

Applications De Recherche Scientifique

Penilloic acids of nafcillin have several scientific research applications:

Mécanisme D'action

Penilloic acids exert their effects by interacting with penicillin-binding proteins, which play a critical role in bacterial cell wall synthesis. By forming covalent bonds with these proteins, penilloic acids inhibit the final transpeptidation process, leading to the disruption of bacterial cell wall synthesis .

Comparaison Avec Des Composés Similaires

Penilloic acids are similar to other penicillin degradation products such as penicilloic acids and penillic acids. penilloic acids are unique in their formation through the hydrolytic opening of the beta-lactam ring in nafcillin. Similar compounds include:

Penicilloic acids: Formed by the hydrolytic opening of the beta-lactam ring in penicillins.

Penillic acids: Another degradation product of penicillins formed through the hydrolysis of the beta-lactam ring.

Penilloic acids of nafcillin are distinct due to their specific formation from nafcillin and their unique chemical properties.

Propriétés

IUPAC Name |

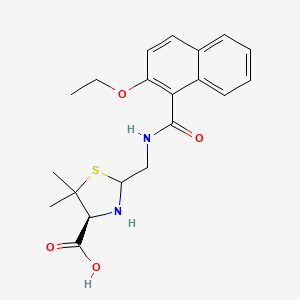

(4S)-2-[[(2-ethoxynaphthalene-1-carbonyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-4-26-14-10-9-12-7-5-6-8-13(12)16(14)18(23)21-11-15-22-17(19(24)25)20(2,3)27-15/h5-10,15,17,22H,4,11H2,1-3H3,(H,21,23)(H,24,25)/t15?,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHZZRUECRWKAX-LWKPJOBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3NC(C(S3)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3N[C@H](C(S3)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.